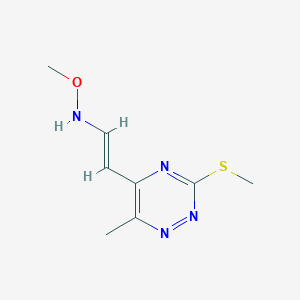
5-(2-(Methoxyamino)vinyl)-6-methyl-3-(methylsulfanyl)-1,2,4-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-(Methoxyamino)vinyl)-6-methyl-3-(methylsulfanyl)-1,2,4-triazine is a useful research compound. Its molecular formula is C8H12N4OS and its molecular weight is 212.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
5-(2-(Methoxyamino)vinyl)-6-methyl-3-(methylsulfanyl)-1,2,4-triazine, with the CAS number 306980-33-6, is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological evaluations, and relevant case studies.
Molecular Formula : C8H12N4OS
Molecular Weight : 212.27 g/mol
Density : 1.23 g/cm³ (predicted)
Boiling Point : 376.0 ± 52.0 °C (predicted)
pKa : 1.81 ± 0.63 (predicted)
These properties suggest that the compound may exhibit stability under various conditions, which is essential for its biological applications.
Antimicrobial Activity
Recent studies have indicated that compounds related to triazines, including this compound, exhibit notable antimicrobial properties. For instance:
- In vitro Studies : A series of derivatives demonstrated moderate to good antimicrobial activity against various bacterial strains. The effectiveness of these compounds was evaluated through standard disc diffusion methods and minimum inhibitory concentration (MIC) assays .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain Tested | MIC (µg/mL) | Activity Level |
|---|---|---|---|
| Compound A | E. coli | 32 | Moderate |
| Compound B | S. aureus | 16 | Good |
| Triazine Derivative | P. aeruginosa | 64 | Moderate |
Anticancer Potential
In addition to antimicrobial properties, there is emerging evidence regarding the anticancer potential of triazine derivatives:
- Cell Line Studies : Research has shown that certain triazine derivatives can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study conducted on a series of synthesized triazine derivatives revealed that modifications in the side chains significantly influenced their antibacterial activity. The most effective derivative exhibited an MIC comparable to standard antibiotics used in clinical settings . -
Case Study on Anticancer Activity :
In a comparative analysis of various triazine compounds, one derivative demonstrated a significant reduction in tumor size in xenograft models when administered at specific dosages over a period of weeks .
The exact mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that:
- Antibacterial Mechanism : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth.
- Anticancer Mechanism : It may induce oxidative stress leading to apoptosis in cancer cells or inhibit key enzymes involved in cell proliferation.
Propriétés
IUPAC Name |
(E)-N-methoxy-2-(6-methyl-3-methylsulfanyl-1,2,4-triazin-5-yl)ethenamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4OS/c1-6-7(4-5-9-13-2)10-8(14-3)12-11-6/h4-5,9H,1-3H3/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOKPATFUCCGRKH-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=N1)SC)C=CNOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(N=N1)SC)/C=C/NOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














